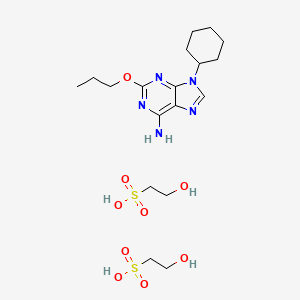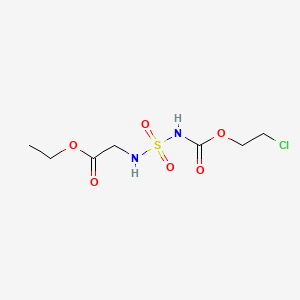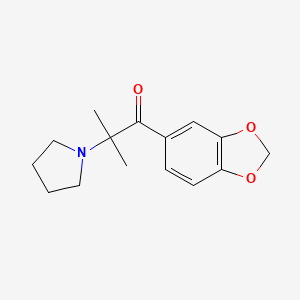
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are chemically similar to the naturally occurring compound cathinone, found in the khat plant
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is formed by the reaction of catechol with methylene chloride in the presence of a base.
Alkylation: The benzodioxole ring is then alkylated using a suitable alkylating agent to introduce the methyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by the reaction of a suitable amine with a ketone or aldehyde.
Final Coupling: The final step involves the coupling of the benzodioxole and pyrrolidine rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and stimulation of the central nervous system. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters involved in neurotransmitter release and reuptake.
相似化合物的比较
Similar Compounds
Methcathinone: A synthetic stimulant similar in structure and effects.
Methylone: Another synthetic cathinone with similar psychoactive properties.
MDMA (3,4-Methylenedioxymethamphetamine): Shares the benzodioxole ring structure and has similar stimulant and empathogenic effects.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, including the combination of the benzodioxole and pyrrolidine rings
属性
CAS 编号 |
24622-73-9 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-methyl-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-15(2,16-7-3-4-8-16)14(17)11-5-6-12-13(9-11)19-10-18-12/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI 键 |
QEVPOSURBZYOOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
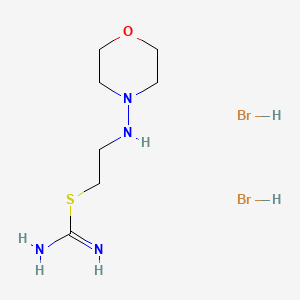
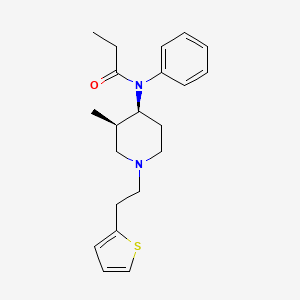
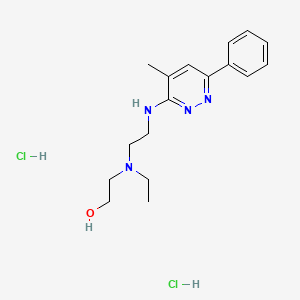
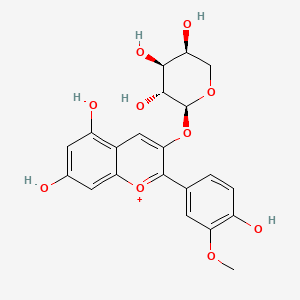
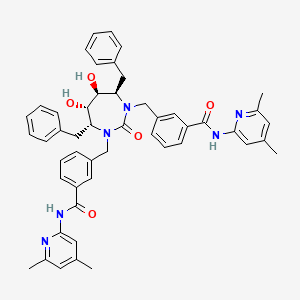
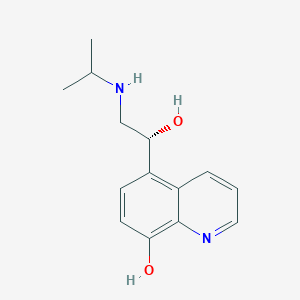
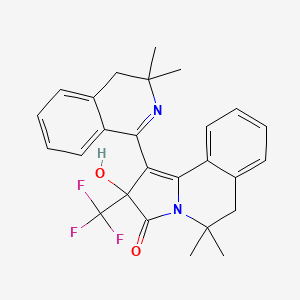
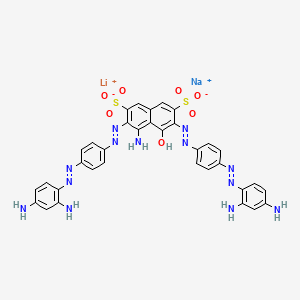

![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)

